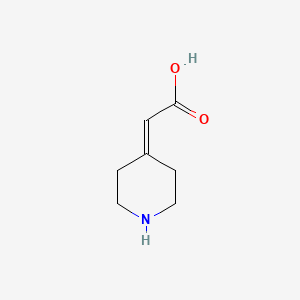

Piperidin-4-ylidene-acetic acid

描述

Contextual Significance of Piperidine (B6355638) Derivatives in Organic Synthesis

Piperidine and its derivatives are among the most significant synthetic fragments in drug design and the pharmaceutical industry. researchgate.netnih.gov The piperidine scaffold is a common core in a vast number of active pharmaceuticals. thieme-connect.comthieme-connect.com In fact, piperidine derivatives are present in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The prevalence of this structural motif is due to several advantageous properties it imparts to molecules.

The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac toxicity. thieme-connect.comthieme-connect.com These characteristics make piperidine-based compounds attractive starting points for drug discovery. researchgate.net The versatility of the piperidine ring allows for the synthesis of a wide array of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov Various synthetic methods have been developed for creating these derivatives, such as metal-catalyzed cyclization, intramolecular amination of alkenes, and radical-mediated amine cyclization. nih.govorganic-chemistry.org

Research Rationale for Piperidin-4-ylidene-acetic acid Investigation

The investigation into this compound and its derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. The unique arrangement of the piperidine ring and the acetic acid group in this compound offers a distinct chemical space for exploration.

Research into related structures highlights the potential of such scaffolds. For instance, various piperidine derivatives have been synthesized and investigated for a range of biological activities, including their use as fibrinogen antagonists for the treatment of thrombotic disorders. google.com The synthesis of piperidine derivatives is a critical aspect of creating building blocks for more complex organic compounds with potential pharmaceutical applications. google.com

Furthermore, modifications of the piperidine scaffold are continually being explored. For example, the synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives has been pursued to develop novel inhibitors of the NLRP3 inflammasome. mdpi.com Additionally, compounds containing the 3,5-bis(ylidene)-4-piperidone scaffold, considered a mimic of curcumin, have shown diverse biological properties, including anti-inflammatory and analgesic effects. nih.gov The study of various piperidine derivatives continues to be a vibrant area of research, with new compounds being synthesized and evaluated for their potential in treating a wide range of diseases, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.govajchem-a.com

The research on this compound itself and its protected forms, such as 1-Boc-piperidin-4-ylidene-acetic acid, indicates its role as a versatile building block in organic synthesis and pharmaceutical research, useful in drug discovery and materials science. chemimpex.comnih.gov The investigation of related compounds like 2-(Piperidin-4-yl)acetic acid further underscores the interest in this class of molecules. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-piperidin-4-ylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7(10)5-6-1-3-8-4-2-6/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFAECSHCUBLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574375 | |

| Record name | (Piperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-98-1 | |

| Record name | (Piperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidin 4 Ylidene Acetic Acid and Analogues

Classical Organic Synthesis Routes

Traditional methods for constructing the piperidin-4-ylidene-acetic acid core rely on well-established carbon-carbon bond-forming reactions, primarily olefination and condensation strategies starting from a piperidin-4-one precursor.

Wittig and Horner-Wadsworth-Emmons Reaction Pathways for Ylidene Formation

The formation of the characteristic exocyclic double bond (ylidene) is frequently accomplished using olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly favored for its reliability and stereochemical control. thieme-connect.comwikipedia.org

The HWE reaction involves the treatment of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion. nih.gov In the context of this compound synthesis, a suitably N-protected piperidin-4-one serves as the ketone. The phosphonate carbanion is generated by deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a base. youtube.com The reaction proceeds through the nucleophilic addition of the carbanion to the ketone's carbonyl group, forming an intermediate which then eliminates a water-soluble phosphate (B84403) salt to yield the alkene. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that the dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

The general mechanism can be summarized as follows:

Deprotonation: A base removes the acidic proton from the α-carbon of the phosphonate ester, creating a nucleophilic phosphonate carbanion. nrochemistry.com

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the N-protected piperidin-4-one. nrochemistry.com

Oxaphosphetane Formation & Elimination: The resulting intermediate cyclizes to form an oxaphosphetane, which then decomposes to form the desired alkene (the ylidene) and a phosphate salt. youtube.comnrochemistry.com

This pathway typically produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The initial product is an ester, which can then be hydrolyzed to the final this compound. The HWE reaction's utility has been demonstrated in the synthesis of various complex molecules, including those with piperidine (B6355638) rings. thieme-connect.comresearchgate.netnih.gov

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Stabilized phosphonate carbanion |

| Reactivity | Ylides are more basic | Carbanions are more nucleophilic, less basic wikipedia.org |

| Stereoselectivity | Variable, often gives Z-alkenes with unstabilized ylides | Generally gives E-alkenes with high selectivity wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.org |

| Substrate Scope | Broad, but can be limited with sterically hindered ketones | Reacts well with a wide range of aldehydes and ketones nrochemistry.com |

Condensation Reactions Utilizing Piperidin-4-one Precursors

Condensation reactions provide an alternative and powerful route to the ylidene structure. The Knoevenagel condensation is a cornerstone of this approach, involving the reaction of a carbonyl compound with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups. wikipedia.orgthermofisher.com

In this synthetic route, N-protected piperidin-4-one is reacted with a compound like malonic acid or cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine. thermofisher.comresearchgate.net The reaction mechanism involves the base-catalyzed formation of a carbanion from the active methylene (B1212753) compound, which then adds to the carbonyl of the piperidin-4-one. A subsequent dehydration step eliminates a molecule of water, forming the C=C double bond. wikipedia.org

A particularly relevant variant is the Doebner modification , which uses pyridine (B92270) as a solvent and catalyst, often with a co-catalyst like piperidine. wikipedia.orgorganic-chemistry.org When malonic acid is used as the active methylene component under these conditions, the initial condensation product undergoes decarboxylation (loss of CO₂), directly yielding the desired this compound. wikipedia.orgtandfonline.com

If cyanoacetic acid is used, the product is (piperidin-4-ylidene)acetonitrile. This nitrile derivative must then be hydrolyzed in a subsequent step to afford the final carboxylic acid.

Strategies for Functional Group Introduction and Interconversion

The synthesis of this compound often requires careful management of functional groups.

N-Protection: The nitrogen atom of the piperidine ring is typically protected to prevent it from interfering with the base-catalyzed condensation or olefination reactions. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a simple benzyl (B1604629) group. These groups can be selectively removed at the end of the synthesis to yield the parent compound or replaced with other functional groups.

Hydrolysis: When the Wittig or HWE reaction is performed with an acetate-bearing phosphonate (e.g., triethyl phosphonoacetate), the product is an ester. Similarly, using certain active methylene compounds in Knoevenagel condensations can yield ester or nitrile intermediates. These functional groups must be converted to the final carboxylic acid, typically through acid- or base-catalyzed hydrolysis.

Piperidine Ring Synthesis: While many syntheses start with commercially available piperidin-4-one, the ring itself can be constructed through various methods. The Petrenko-Kritschenko reaction, for instance, condenses two equivalents of an aldehyde with an amine and a dialkyl acetone-dicarboxylate in a double Mannich reaction to form the 4-piperidone (B1582916) core structure. dtic.mil

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, leading to the development of greener methods that reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free and Microwave-Assisted Syntheses for Piperidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tsijournals.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often increase product yields compared to conventional heating methods. nih.govtandfonline.com This technology is well-suited for many reactions used in heterocycle synthesis, including condensation and cyclization steps. tandfonline.commdpi.com The synthesis of various piperidine-containing compounds, such as pyrimidines and thiazolidinones, has been efficiently achieved using microwave activation. tsijournals.com

Furthermore, performing reactions under solvent-free conditions represents a significant step in green chemistry, eliminating solvent waste and simplifying product work-up. youtube.com The synthesis of certain piperidine derivatives has been successfully demonstrated using solvent-free microwave-assisted methods, showcasing a highly efficient and environmentally friendly approach. researchgate.net

Deep Eutectic Solvents in Piperidin-4-one Derivative Preparation

Deep Eutectic Solvents (DESs) are a novel class of green solvents that are gaining attention as sustainable alternatives to volatile organic compounds. nih.gov DESs are mixtures of two or more components (typically a hydrogen bond donor and a salt) which, when combined in a specific ratio, have a melting point significantly lower than either of the individual components. researchgate.netrsc.org

Commonly used DESs, such as those made from choline (B1196258) chloride and urea (B33335) or glucose and urea, are inexpensive, biodegradable, and non-toxic. nih.govresearchgate.netasianpubs.org Research has shown that DESs can serve as effective reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org For example, the one-pot synthesis of 2,6-diaryl piperidin-4-ones has been successfully carried out in a glucose-urea DES, with products obtained in good yields. researchgate.netasianpubs.org This demonstrates the potential of DESs to replace traditional solvents in the key condensation steps leading to piperidin-4-one precursors, aligning the synthesis with green chemistry principles. rsc.orgarxiv.org

Atom Economy and Sustainable Methodologies

The synthesis of piperidine derivatives, including scaffolds related to this compound, is increasingly guided by the principles of green chemistry, with a strong emphasis on atom economy. jocpr.comprimescholars.comnih.gov Atom economy, a concept developed to measure the efficiency of a chemical reaction, focuses on maximizing the incorporation of all materials from the reactants into the final product, thereby minimizing waste. jocpr.comprimescholars.comscranton.edu This is distinct from reaction yield, which only considers the amount of the desired product obtained. scranton.edu Even reactions with high yields can have poor atom economy if they generate significant amounts of byproducts. primescholars.com

Sustainable methodologies in piperidine synthesis often involve the use of environmentally benign solvents and catalysts. For instance, Deep Eutectic Solvents (DES), such as those made from glucose and choline chloride, have been successfully employed in the preparation of 2,6-diaryl piperidin-4-ones. researchgate.net This approach offers an eco-friendly alternative to volatile organic solvents and demonstrates high atom efficiency, with reported yields between 85-90%. researchgate.net Another green strategy involves the use of water as a solvent, which is a key aspect of waste prevention in chemical synthesis. researchgate.net

The drive for sustainability has also spurred the development of novel, metal-free strategies. A photoinduced method utilizing ligated boryl radicals for the alkynylation of iodoalkanes, including N-protected piperidines, offers a greener alternative to traditional metal-catalyzed cross-coupling reactions. acs.org This approach avoids the use of heavy metal catalysts and proceeds under mild conditions. acs.org

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Environmentally benign solvent, high atom economy | Synthesis of 2,6-diaryl piperidin-4-ones | researchgate.net |

| Catalytic Hydrogenation | Conversion of pyridines to piperidines, mild conditions | Hydrogenation of substituted pyridines using PtO2 | whiterose.ac.uk |

| Photoinduced Boryl Radical Alkynylation | Metal-free, mild conditions | Alkynylation of 4-iodo-N-Boc-piperidine | acs.org |

| One-Pot Functionalization/Hydrogenation | Increased efficiency, reduced waste | Simultaneous functionalization and hydrogenation of pyridines | mdpi.com |

Chiral and Asymmetric Synthesis of this compound and its Stereoisomers

The synthesis of chiral piperidine scaffolds is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule can significantly influence its biological activity and pharmacokinetic properties. researchgate.net

Enantioselective Catalytic Methods for Piperidine Ring Construction

Significant progress has been made in the development of enantioselective catalytic methods for constructing the piperidine ring. These methods aim to create specific stereoisomers with high efficiency.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. nih.govacs.org A subsequent reduction step then provides access to a variety of enantioenriched 3-substituted piperidines. nih.govacs.org

Another powerful strategy is the catalytic asymmetric ring-opening/cross-metathesis reaction, which provides an efficient route to enantioselective piperidine synthesis. nih.gov Additionally, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions has been developed. nih.gov The use of a chiral P-O ligand in this reaction ensures high selectivity. nih.gov

Researchers have also explored the use of biocatalysis. For instance, a combination of oxidase and reductase enzymes can be used for the chemo-enzymatic dearomatization of pyridiniums to access enantioenriched 3- and 4-substituted products. acs.org Furthermore, iridium-containing cytochrome P450 enzymes have been engineered to catalyze the enantioselective cyclopropanation of methylene piperidines, achieving enantioselectivities up to 94%. acs.org

Diastereoselective Control in Cyclization Reactions to Form Piperidine Derivatives

Achieving diastereoselective control in cyclization reactions is crucial for synthesizing polysubstituted piperidines with defined stereochemistry.

A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. researchgate.net This method proceeds via a 6-exo-trig cyclization initiated by the chemoselective addition of a silyl (B83357) radical to an electron-deficient olefin, with the geometry of the remaining olefin influencing the cis-stereoselectivity. researchgate.net

Another approach involves a cascade transformation that begins with the rhodium(I)-catalyzed C–H activation–alkyne coupling of imines and alkynes. nih.gov This is followed by an in-situ electrocyclization to form 1,2-dihydropyridines, which are then reduced with high diastereoselectivity to yield highly substituted 1,2,3,6-tetrahydropyridines. nih.gov

Diastereoselective reductive cyclization of amino acetals, prepared through the nitro-Mannich reaction, is another effective strategy. nih.gov The stereochemistry of the resulting piperidines is controlled during the initial diastereoselective Mannich reaction and is retained throughout the subsequent reductive cyclization. nih.gov

Application of Chiral Auxiliaries in Piperidine Scaffold Synthesis

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the formation of a single enantiomer. youtube.com This method, known as asymmetric synthesis, allows for the production of the desired enantiomer without the need for resolving a racemic mixture, which can be wasteful. youtube.com Once the desired stereochemistry is established, the chiral auxiliary is removed and can often be recycled. youtube.com

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound were not found in the provided search results, the general principle is widely applied in organic synthesis to create chiral molecules. The process involves attaching a chiral auxiliary to a non-chiral starting material, which then guides the subsequent reactions to produce a single enantiomer of the product. youtube.com

Total Synthesis Strategies Incorporating this compound Scaffolds

The piperidine ring is a fundamental structural motif found in a vast array of natural alkaloids, many of which possess significant biological activity. researchgate.netresearchgate.netrsc.orgnih.gov Consequently, the development of total synthesis strategies that incorporate piperidine scaffolds, including those related to this compound, is a major focus in organic chemistry.

Construction of Complex Alkaloid Structures via Piperidine Ring Systems

The synthesis of complex alkaloids often hinges on the strategic construction of the piperidine ring system. Various methodologies have been employed to achieve this, leading to the successful total synthesis of numerous intricate natural products.

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the piperidine core in the total synthesis of alkaloids. researchgate.net This reaction has been applied to create a wide range of structures, from simple piperidine alkaloids to complex pentacyclic systems. researchgate.net

Another key strategy is the aza-Prins cyclization, which has been utilized in the synthesis of piperidine derivatives. researchgate.net For example, ZrCl4 and N-heterocyclic carbene (NHC) metal complexes can catalyze the reaction between homoallylic amines and aldehydes to produce piperidine derivatives with good yields and diastereoselectivity. researchgate.net

The total synthesis of specific alkaloids showcases the versatility of these methods. For instance, the first asymmetric total synthesis of microcosamine A, a piperidine alkaloid, was achieved using D-serine and D-methyl lactate (B86563) as chiral starting materials. rsc.org Key steps in this synthesis included a Horner–Wadsworth–Emmons reaction, Luche reduction, and an intramolecular carbamate (B1207046) N-alkylation to form the piperidine framework. rsc.org

The synthesis of streptazolin, a piperidine alkaloid with a [4.3.0] bicyclic core, has also been a subject of extensive research. thieme-connect.de One early total synthesis involved an aza-Ferrier reaction to install an allylic appendage, which was then oxidized to a hydroxylamine, setting the stage for an intramolecular nitrile oxide cycloaddition to form the bicyclic skeleton. thieme-connect.de

Furthermore, the bioinspired synthesis of tetracyclic bis-piperidine alkaloids, such as halicyclamine A, has been explored. mdpi.com These complex structures, featuring two piperidine units linked by macrocyclic rings, are thought to arise from a common biosynthetic pathway involving an intramolecular endo-selective Diels–Alder cycloaddition of a macrocyclic bis(dihydropyridine) intermediate. mdpi.com

| Alkaloid Class/Example | Key Synthetic Strategy | Reference |

|---|---|---|

| General Piperidine Alkaloids | Ring-Closing Metathesis (RCM) | researchgate.net |

| Piperidine Derivatives | Aza-Prins Cyclization | researchgate.net |

| Microcosamine A | Intramolecular Carbamate N-alkylation | rsc.org |

| Streptazolin | Aza-Ferrier Reaction, Intramolecular Nitrile Oxide Cycloaddition | thieme-connect.de |

| Halicyclamine A (Tetracyclic Bis-piperidine) | Bioinspired Diels-Alder Cycloaddition | mdpi.com |

Tandem and Cascade Reaction Sequences in Piperidine-Containing Molecule Synthesis

The construction of complex molecular architectures, such as those containing the piperidine scaffold, is a central theme in modern organic synthesis. Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to building molecular complexity from simple precursors. These strategies are characterized by their high atom economy, reduced step count, and potential for stereochemical control. In the context of synthesizing piperidine derivatives, including analogues of this compound, cascade reactions provide a powerful tool for the rapid assembly of the heterocyclic core, which can then be further functionalized.

A prominent and effective strategy for the synthesis of the piperidine ring is through multi-component reactions (MCRs). These reactions, by their very nature, are cascade processes that bring together three or more reactants in a one-pot fashion to generate a product that contains substantial portions of all the initial components. A classic and widely utilized MCR for the synthesis of N-substituted-4-piperidones is the Mannich-type condensation. chemrevlett.com This reaction typically involves the condensation of a primary amine, an aldehyde, and a ketone, leading to the formation of the piperidone ring in a single step. chemrevlett.com

For instance, a pseudo five-component reaction employing aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by a dual-functional ionic liquid to produce highly substituted piperidines under reflux conditions in ethanol. researchgate.net This approach highlights the versatility of MCRs in generating a diverse range of piperidine structures.

Another powerful intramolecular cascade reaction for the formation of cyclic β-keto esters is the Dieckmann condensation. youtube.comlibretexts.orgmasterorganicchemistry.com This reaction involves the base-promoted intramolecular cyclization of a diester to form a five- or six-membered ring. youtube.commasterorganicchemistry.com In the synthesis of N-substituted-4-piperidones, a diester precursor containing a nitrogen atom in the backbone can undergo a Dieckmann cyclization to furnish the corresponding N-substituted-4-oxopiperidine-3-carboxylate. researchgate.netrsc.org Subsequent hydrolysis and decarboxylation can then yield the target 4-piperidone. sciencemadness.org

The general synthetic pathway to N-substituted-4-piperidones via a Dieckmann condensation typically starts with the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester, forming an aminodiester. This intermediate then undergoes a base-catalyzed intramolecular cyclization to yield the cyclic β-keto ester, which upon acidic workup and decarboxylation, provides the N-substituted-4-piperidone.

While direct cascade syntheses leading to this compound are not extensively documented, a highly efficient and logical tandem sequence involves the initial formation of an N-substituted-4-piperidone via a cascade reaction, followed by an olefination reaction to introduce the exocyclic double bond and the acetic acid moiety. The Horner-Wadsworth-Emmons (HWE) reaction is a superior choice for this transformation, as it typically provides excellent control over the geometry of the newly formed double bond, favoring the thermodynamically more stable E-isomer.

Stage 1: Cascade Synthesis of N-Substituted-4-Piperidone

A one-pot, four-component condensation reaction can be employed to synthesize N-substituted 2,6-disubstituted-4-piperidones. nih.gov This reaction involves the treatment of a tosyl imine with diketene (B1670635) in the presence of titanium tetrachloride and methanol, followed by the addition of an aldehyde. nih.gov This cascade process efficiently assembles the piperidone core.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product |

| Tosyl Imine | Diketene | Aldehyde | TiCl₄, MeOH | 2,6-Disubstituted-4-piperidone |

Stage 2: Horner-Wadsworth-Emmons Olefination

The N-substituted-4-piperidone, synthesized in the first stage, can then be subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate reagent, such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride) to generate a stabilized carbanion. This carbanion then attacks the carbonyl group of the piperidone, leading to an intermediate which subsequently eliminates diethyl phosphate to form the desired this compound ester. Saponification of the ester furnishes the final carboxylic acid.

| Substrate | Reagent | Base | Product |

| N-Substituted-4-piperidone | Triethyl phosphonoacetate | NaH | Ethyl Piperidin-4-ylidene-acetate |

This two-stage, one-pot or sequential approach, which combines a multi-component cascade reaction with a subsequent olefination, represents a highly effective and modular strategy for the synthesis of this compound and its analogues. The initial cascade allows for the rapid and diverse construction of the core piperidine scaffold, while the subsequent olefination provides a reliable method for installing the desired exocyclic acetic acid functionality.

Chemical Reactivity and Transformation Studies of Piperidin 4 Ylidene Acetic Acid

Functionalization and Derivatization Strategies

The presence of multiple reactive sites in piperidin-4-ylidene-acetic acid—the piperidine (B6355638) nitrogen, the exocyclic double bond, and the carboxylic acid group—allows for a variety of functionalization and derivatization strategies. These modifications are crucial for tuning the molecule's properties and for its application in the synthesis of more complex structures.

Modifications at the Piperidine Nitrogen

The secondary amine in the piperidine ring is a primary site for modification.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce a wide range of substituents. For instance, N-alkylation can be achieved by reacting the piperidine derivative with alkyl halides in the presence of a base. A patent describes the N-alkylation of a piperidine derivative using 1-iodopentane (B145852) and sodium hydride in dimethylformamide (DMF) to yield the corresponding N-pentyl derivative. google.com Similarly, N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide. These modifications are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of piperidine-containing compounds. researchgate.net

N-Acylation and N-Sulfonylation: The piperidine nitrogen can also undergo acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. These reactions are often used to introduce various functional groups or to serve as protecting groups during multi-step syntheses. For example, the reaction with 4-chlorobenzenesulfonyl chloride introduces a chlorophenylsulfonyl group onto the piperidine nitrogen.

Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination. This process involves the reaction of an aldehyde or ketone with the amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Iron-catalyzed reductive amination of ϖ-amino fatty acids has been shown to be an effective method for preparing piperidines. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkylpiperidine | google.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Arylpiperidine | nih.gov |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylpiperidine | |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperidine | |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., Phenylsilane), Iron catalyst | N-Substituted Piperidine | mdpi.com |

Transformations Involving the Exocyclic Double Bond (Ylidene Moiety)

The exocyclic double bond, or ylidene moiety, is a key reactive site for various transformations, enabling the introduction of new functionalities and the construction of different ring systems.

Reduction: The double bond can be readily reduced to the corresponding saturated piperidine-4-acetic acid derivative. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). researchgate.net This transformation is often a crucial step in the synthesis of fully saturated piperidine scaffolds.

Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions, providing a powerful tool for the construction of spirocyclic systems. For example, [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes can lead to the formation of six-membered rings fused to the piperidine core. libretexts.orglibretexts.orgresearchgate.net Photochemical [2+2] cycloadditions can be employed to synthesize strained four-membered rings. libretexts.orglibretexts.org These reactions offer excellent stereocontrol and are highly valuable in the synthesis of complex natural products. libretexts.org

Oxidative Cleavage: The double bond can be cleaved under oxidative conditions, for example, using ozone (ozonolysis) followed by a reductive or oxidative workup. This reaction breaks the carbon-carbon double bond and can be used to introduce carbonyl functionalities at the 4-position of the piperidine ring.

Addition Reactions: The double bond can undergo various addition reactions. For instance, hydroboration-oxidation can lead to the formation of a hydroxyl group on the acetic acid side chain. Halogenation can introduce one or two halogen atoms across the double bond.

Reactions at the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations.

Esterification and Amidation: The carboxylic acid can be converted to its corresponding ester or amide derivatives. Esterification is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. Amidation can be achieved by coupling the carboxylic acid with an amine using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or by first converting the acid to an acyl chloride. researchgate.netmdpi.com These reactions are fundamental in modifying the properties of the molecule and in peptide synthesis. mdpi.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation provides access to piperidin-4-ylidene-ethanol derivatives.

Decarboxylation: Under certain conditions, the carboxylic acid can undergo decarboxylation, where the carboxyl group is removed as carbon dioxide. Photoinduced decarboxylation of carboxylic acids using iron complexes has been reported, generating carbon-centered radicals that can be used in further reactions. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | |

| Amidation | Amine, Coupling agent (e.g., DIC) | Amide | researchgate.netmdpi.com |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | Primary Alcohol | |

| Decarboxylation | Photocatalyst (e.g., Iron complex), Light | Decarboxylated product | researchgate.net |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reactivity and selectivity.

Acid-Catalyzed Pathways and Protonation Effects in Piperidine Chemistry

The piperidine ring's basic nitrogen atom plays a significant role in acid-catalyzed reactions.

Protonation Effects: In acidic media, the piperidine nitrogen is protonated to form a piperidinium (B107235) ion. This protonation can significantly influence the reactivity of the molecule. For example, in acid-mediated alkyne functionalization, protonation can lead to the formation of an enamine, which then generates an iminium ion that can be subsequently reduced. mdpi.com

Acid-Catalyzed Cyclizations: Acid catalysis is often employed in intramolecular cyclization reactions to form the piperidine ring itself. For instance, the synthesis of piperidines can be achieved through an acid-mediated intramolecular hydroamination/cyclization cascade of alkynes. nih.gov The acid facilitates the functionalization of the alkyne and promotes the subsequent ring closure. mdpi.com

Nucleophilic and Electrophilic Reactivity of this compound

The dual nucleophilic and electrophilic nature of this compound contributes to its diverse reactivity.

Nucleophilic Reactivity: The nitrogen atom of the piperidine ring is a strong nucleophile and readily participates in reactions with electrophiles. nih.gov This nucleophilicity is fundamental to the N-functionalization strategies discussed earlier. The exocyclic double bond can also exhibit nucleophilic character, particularly in reactions with strong electrophiles.

Electrophilic Reactivity: The carbon atom of the carboxylic acid group is electrophilic and is susceptible to attack by nucleophiles, as seen in esterification and amidation reactions. researchgate.net The exocyclic double bond, especially when conjugated with an electron-withdrawing group, can act as a Michael acceptor, undergoing conjugate addition with nucleophiles.

Advanced Spectroscopic Characterization for Structural Elucidation of Piperidin 4 Ylidene Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize the structure of Piperidin-4-ylidene-acetic acid.

One-dimensional NMR provides primary information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons. The protons on the piperidine (B6355638) ring adjacent to the nitrogen (H-2 and H-6) would likely appear as a triplet in the downfield region, typically around 2.8-3.2 ppm, due to the deshielding effect of the nitrogen atom. The protons at positions H-3 and H-5 would also be expected to resonate as a triplet, but at a slightly more upfield position, estimated to be in the range of 2.3-2.7 ppm. The vinylic proton (=CH-COOH) is anticipated to be a singlet and significantly downfield, likely between 5.5 and 6.5 ppm, owing to its position on an electron-withdrawing double bond conjugated with a carboxylic acid. The exchangeable proton of the carboxylic acid (COOH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing above 10 ppm. The NH proton of the piperidine ring would also be an exchangeable proton, likely appearing as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid (C=O) is expected to be the most downfield signal, typically in the range of 165-175 ppm. The two sp² hybridized carbons of the ylidene group (C-4 and the adjacent vinylic carbon) would appear in the olefinic region, with the carbon of the piperidine ring (C-4) expected around 130-140 ppm and the vinylic carbon (=CH-COOH) expected at a slightly lower field, around 120-130 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) are anticipated to resonate in the region of 45-55 ppm. The remaining piperidine carbons (C-3 and C-5) would likely appear more upfield, around 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 2.8 - 3.2 (t) | 45 - 55 |

| H-3, H-5 | 2.3 - 2.7 (t) | 30 - 40 |

| =CH-COOH | 5.5 - 6.5 (s) | 120 - 130 |

| COOH | >10 (br s) | 165 - 175 |

| NH | variable (br s) | - |

| C-4 | - | 130 - 140 |

Note: Chemical shifts are predicted values and may vary based on solvent and experimental conditions. t = triplet, s = singlet, br s = broad singlet.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. Key expected correlations include those between the protons on C-2/C-6 and C-3/C-5 of the piperidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the vinylic proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations would be from the vinylic proton to the carbonyl carbon and to C-4 of the piperidine ring. Also, correlations from the H-3/H-5 protons to C-4 would further confirm the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of atoms, which is key for understanding the stereochemistry. For this compound, NOESY could reveal through-space interactions between the vinylic proton and the protons on the piperidine ring (H-3 and H-5), providing insights into the preferred conformation around the C=C double bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups present in the molecule.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=C stretching of the ylidene group is expected in the 1640-1680 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring would give a moderate absorption band around 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and vinylic protons would be observed in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

FT-Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum, likely in the 1640-1680 cm⁻¹ range. The symmetric C-N stretching of the piperidine ring would also be Raman active. Aromatic C-H stretching, if any impurities were present, would also be visible.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Moderate | Stretching |

| C=C (Ylidene) | 1640-1680 (moderate) | Strong | Stretching |

| N-H (Amine) | 3300-3500 (moderate) | Weak | Stretching |

| C-H (Aliphatic/Vinylic) | 2850-3100 (strong) | Strong | Stretching |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁NO₂), the calculated molecular weight is approximately 141.14 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 141. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 96, and further fragmentation of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For C₇H₁₁NO₂, the expected exact mass would be very close to 141.07898. This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the key structural feature influencing its UV-Vis spectrum is the α,β-unsaturated carboxylic acid system. This system consists of a carbon-carbon double bond (C=C) conjugated with the carbon-oxygen double bond (C=O) of the carboxylic acid group.

The conjugation of the C=C and C=O chromophores significantly affects the electronic transitions. In isolated chromophores, these transitions would occur at shorter wavelengths. However, the delocalization of π-electrons across the conjugated system in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic shift. rsc.org

The primary electronic transitions observed in α,β-unsaturated carbonyl compounds like this compound are:

π → π* (pi to pi-star) transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, this transition is the most prominent feature in the UV spectrum and is shifted to longer wavelengths compared to non-conjugated alkenes or carbonyls. rsc.orgresearchgate.net For α,β-unsaturated carboxylic acids, this absorption maximum is often observed in the range of 200-250 nm. rsc.orgresearchgate.net

n → π* (n to pi-star) transition: This is a lower-intensity absorption band caused by the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition occurs at a longer wavelength than the π → π* transition but has a much lower molar absorptivity.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the piperidine ring or the acetic acid moiety. youtube.comcapes.gov.br For instance, polar solvents can lead to shifts in the absorption maxima. Theoretical calculations, such as those based on the Woodward-Fieser rules, can be used to predict the λmax for the π → π* transition, with a base value for α,β-unsaturated carboxylic acids being approximately 195 nm, which is then modified by increments for substituents. youtube.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity |

| π → π | 200 - 250 nm | High |

| n → π | > 250 nm | Low |

Computational and Theoretical Studies of Piperidin 4 Ylidene Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the properties of molecules based on their electron density. scispace.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for accurate determination of molecular geometry, electronic structure, and vibrational spectra. researchgate.netnih.gov

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For Piperidin-4-ylidene-acetic acid, this process would typically start with an initial guess of the structure, which is then iteratively refined by the software to minimize intramolecular forces until a stable equilibrium geometry is reached.

The optimized structure provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. While specific DFT data for this compound is not available, the expected parameters can be inferred from studies on related structures like piperidines and acetic acid. nih.govmdpi.com The piperidine (B6355638) ring is expected to adopt a chair conformation. nih.gov The exocyclic double bond (C=C) and the acetic acid substituent will influence the ring's geometry.

Table 1: Representative Structural Parameters for this compound based on DFT Calculations of Analogous Structures.

| Parameter Type | Atoms Involved | Typical Value (Å or °) |

|---|---|---|

| Bond Length | C-N (Piperidine Ring) | ~1.46 Å |

| C-C (Piperidine Ring) | ~1.53 Å | |

| C=C (Ylidene) | ~1.34 Å | |

| C-C (Acetic Acid) | ~1.51 Å | |

| C=O (Carboxyl) | ~1.21 Å | |

| C-O (Carboxyl) | ~1.35 Å | |

| Bond Angle | C-N-C (Piperidine Ring) | ~111° |

| C-C-C (Piperidine Ring) | ~110° | |

| N-C-C (Piperidine Ring) | ~110° | |

| C-C=C (Ylidene Linkage) | ~122° | |

| C-C=O (Carboxyl) | ~125° | |

| C-C-O (Carboxyl) | ~111° | |

| Dihedral Angle | C-N-C-C (Ring Torsion) | ~55-60° (Chair form) |

Note: These values are illustrative and derived from computational studies on similar functional groups and molecular fragments.

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate several key electronic descriptors.

HOMO-LUMO Energy Gap : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

Molecular Electrostatic Potential (MEP) : An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. tci-thaijo.org It is invaluable for identifying the reactive sites for both electrophilic and nucleophilic attacks. nih.govtci-thaijo.org Different colors represent varying potential values:

Red : Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., the carbonyl oxygen).

Blue : Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack (e.g., the acidic proton of the carboxyl group and the hydrogen on the piperidine nitrogen).

Green : Regions of neutral potential.

Mulliken Charges : Mulliken population analysis is a method for assigning partial atomic charges within a molecule. These calculated charges help to quantify the electron distribution and identify electrostatic interactions, providing another lens through which to view a molecule's polarity and potential reactive centers.

Table 2: Interpretation of Electronic Structure Parameters for this compound.

| Parameter | Significance | Expected Findings for this compound |

|---|---|---|

| HOMO | Electron-donating capability | Likely localized on the π-system of the C=C double bond and the lone pair of the nitrogen atom. |

| LUMO | Electron-accepting capability | Likely localized on the antibonding π* orbital of the carbonyl group (C=O). |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A moderate gap would indicate a balance of stability and reactivity. |

| MEP (Negative) | Site for electrophilic attack | The oxygen atom of the carbonyl group (C=O) is expected to be the most negative region. |

| MEP (Positive) | Site for nucleophilic attack | The hydrogen atom of the hydroxyl group (-OH) and the hydrogen on the nitrogen (N-H) are expected to be the most positive regions. |

Theoretical vibrational analysis via DFT is a powerful technique for assigning the vibrational modes observed in experimental infrared (FT-IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. researchgate.net To improve agreement, these raw frequencies are typically multiplied by a scaling factor. The analysis of the Total Energy Distribution (TED) helps in providing a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions), confirming the nature of the vibration. nih.gov For this compound, key vibrational modes would include the N-H stretch, C-H stretches, the characteristic C=O stretch of the carboxylic acid, the C=C stretch of the ylidene group, and various bending and ring deformation modes. uni-goettingen.de

Table 3: Key Vibrational Frequencies and Their Expected Assignments.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectrum |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | IR |

| N-H Stretch | Piperidine | 3400 - 3250 | IR |

| C-H Stretch | Alkyl | 3000 - 2850 | IR/Raman |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | IR (Strong) |

| C=C Stretch | Ylidene | 1680 - 1620 | Raman (Strong) |

| C-N Stretch | Piperidine | 1250 - 1020 | IR |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | IR |

Molecular Modeling and Dynamics

Beyond static properties, computational methods can simulate the dynamic behavior of molecules, such as conformational changes and interactions with biological macromolecules.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary focus is the conformation of the six-membered piperidine ring. Like cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation to minimize steric and torsional strain. asianpubs.org However, other conformations like boat or twist-boat are possible, though they are generally higher in energy. researchgate.net

The introduction of the sp²-hybridized carbon at the C4 position (the ylidene group) can cause a flattening of the ring in that region. asianpubs.org Computational techniques like Potential Energy Surface (PES) scans can be performed, where key dihedral angles are systematically rotated to map the energy landscape and identify the most stable conformers and the energy barriers between them. researchgate.net These studies are crucial for understanding which shape the molecule is most likely to adopt in different environments.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. researchgate.net

In a typical docking simulation for this compound, the molecule would be placed into the active site of a target protein. The algorithm then explores various binding poses and scores them based on factors like electrostatic compatibility and intermolecular forces. researchgate.net The results can reveal:

Binding Affinity : A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. More negative scores typically indicate stronger binding. nih.gov

Key Interactions : Identification of specific amino acid residues in the protein's active site that interact with the ligand. scienceopen.com For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with receptor residues, while the piperidine ring could engage in hydrophobic or van der Waals interactions. scienceopen.com

These simulations provide a rational basis for understanding biological activity and for designing new molecules with improved binding characteristics. researchgate.netresearchgate.net

Computational and theoretical chemistry provides powerful tools to predict and understand the chemical behavior of molecules. In the case of this compound, these methods offer insights into its electronic structure and reactivity, guiding further experimental studies.

Fukui Functions and Local Reactivity Indices

To comprehend the reactivity of this compound at an atomic level, quantum chemical descriptors such as Fukui functions and local reactivity indices are employed. These descriptors, rooted in Density Functional Theory (DFT), help in identifying the most reactive sites within a molecule for various types of chemical reactions.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. faccts.de There are three main types of Fukui functions, each corresponding to a different type of reaction:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the likelihood of that atom to act as a reactive center. For instance, a higher value of f+(r) on an atom indicates a greater susceptibility to nucleophilic attack, while a high f-(r) value suggests a site for electrophilic attack.

The molecular structure of this compound features several key regions of interest for reactivity: the exocyclic double bond, the carboxylic acid group, and the nitrogen atom of the piperidine ring. The α,β-unsaturated carboxylic acid moiety is of particular interest. In similar α,β-unsaturated carbonyl systems, the β-carbon and the carbonyl carbon are often the primary sites for nucleophilic attack. rsc.orgchemrxiv.org

A hypothetical analysis of the condensed Fukui functions for this compound would likely reveal the β-carbon of the exocyclic double bond as a primary site for nucleophilic addition, due to the electron-withdrawing effect of the adjacent carboxylic acid group. The carbonyl carbon of the carboxylic acid would be another potential site for nucleophilic attack. Conversely, the nitrogen atom, with its lone pair of electrons, would be a predicted site for electrophilic attack.

To illustrate the application of these concepts, consider the following hypothetical data table of condensed Fukui function values (fk+) for the key atoms in the α,β-unsaturated system of a model compound similar to this compound. Higher values indicate a greater propensity for nucleophilic attack.

Hypothetical Condensed Fukui Function (fk+) for Nucleophilic Attack on a Model α,β-Unsaturated Carboxylic Acid System

| Atomic Site | Hypothetical fk+ Value | Predicted Reactivity for Nucleophilic Attack |

| α-carbon | 0.08 | Low |

| β-carbon | 0.25 | High |

| Carbonyl Carbon | 0.18 | Moderate |

| Carbonyl Oxygen | 0.05 | Low |

Note: These values are illustrative for a model system and not the result of a specific calculation on this compound.

Local softness (s(r)) is another local reactivity descriptor that is related to the Fukui function and provides similar predictive power for identifying reactive sites. rsc.org

Reaction Path Analysis and Transition State Investigations

While Fukui functions identify where a reaction is likely to occur, reaction path analysis and transition state investigations elucidate how a reaction proceeds. These computational methods map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

A key aspect of this analysis is the identification of transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, and thus its rate.

For a molecule like this compound, reaction path analysis could be applied to various transformations, such as:

Isomerization: The interconversion between different conformations of the piperidine ring. Computational studies on similar piperidine derivatives have been used to calculate the energy barriers for such conformational changes. For example, transition state calculations for the rotation of substituents on the piperidine ring have been performed to understand conformational dynamics. acs.org

Addition Reactions: The mechanism of addition of a nucleophile to the exocyclic double bond. This analysis would reveal whether the reaction proceeds in a single step or through a multi-step mechanism involving intermediates.

Cyclization Reactions: In the context of the synthesis of related piperidine structures, computational analysis of cyclization pathways helps in understanding the regio- and stereoselectivity of the reaction. nih.govmdpi.com For instance, understanding the transition states in intramolecular cyclizations can explain why certain ring sizes or substituent patterns are favored.

The investigation of transition states typically involves sophisticated computational algorithms that locate the saddle point on the potential energy surface corresponding to the transition state. The geometric parameters and vibrational frequencies of the transition state structure provide crucial information about the mechanism of the reaction.

For example, a computational study of a reaction involving this compound would first involve optimizing the geometries of the reactants, products, and any intermediates. Then, a search for the transition state structure connecting these species would be performed. The calculated activation energy (the energy difference between the reactant and the transition state) would provide a quantitative measure of the reaction's feasibility.

While specific transition state investigations for reactions involving this compound are not widely published, the methodologies are well-established and have been applied to a vast range of organic reactions, including those involving piperidine derivatives and α,β-unsaturated systems. acs.orgnih.govmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

The piperidine (B6355638) moiety is a prevalent structural motif in numerous pharmaceuticals and agrochemicals, valued for its ability to impart favorable pharmacokinetic properties. longdom.org Piperidin-4-ylidene-acetic acid provides a convenient entry point for the synthesis of diverse piperidine-containing compounds.

Precursor to Biologically Relevant Piperidine Derivatives

This compound is a key starting material for the synthesis of a variety of biologically active piperidine derivatives. The piperidine ring is a common feature in many drug molecules, and the exocyclic double bond and carboxylic acid group of this compound offer multiple points for chemical modification. longdom.orgnih.gov This allows for the creation of a diverse range of substituted piperidines, which are then evaluated for their potential therapeutic applications. For instance, piperidine derivatives are being investigated as inhibitors of human heat shock protein 70 (HSP70), a potential target for cancer therapy, including for drug-resistant tumors. nih.gov

The general synthetic utility of piperidine derivatives is extensive. They are integral components in more than twenty classes of pharmaceuticals and are also found in many alkaloids. nih.gov The synthesis of these derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, which is a common route to obtaining the saturated piperidine ring system. nih.gov

Synthesis of Complex Heterocyclic Systems and Hybrid Architectures

The reactivity of this compound lends itself to the construction of more complex heterocyclic systems. The double bond can participate in various cycloaddition and addition reactions, while the carboxylic acid can be converted into a range of other functional groups, facilitating the fusion of additional rings onto the piperidine core. This versatility is crucial for creating novel molecular architectures with potential applications in medicine and materials science. nih.govresearchgate.net

For example, the principles of using bifunctional molecules to create complex systems can be seen in various synthetic strategies. The Knoevenagel condensation, a classic reaction in organic chemistry, often utilizes piperidine as a catalyst for the formation of new carbon-carbon bonds, highlighting the inherent reactivity of such systems in building molecular complexity. researchgate.net The development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, has also become a powerful tool for synthesizing diverse heterocyclic libraries. semanticscholar.org These strategies, while not all directly involving this compound, illustrate the chemical principles that make it a valuable building block for creating intricate molecular structures.

Scaffold for Novel Chemical Entities in Research

Beyond its role as an intermediate for known compound classes, this compound also serves as a foundational scaffold for the discovery of new chemical entities with unique properties. Its modifiable structure allows for systematic exploration of chemical space, a key process in modern drug discovery and materials science.

Design and Synthesis of Chemically Modulated Analogues for Structure-Activity Relationship Studies

A crucial aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR). This compound is an excellent starting point for SAR studies. By systematically modifying the piperidine ring, the double bond, and the acetic acid moiety, chemists can generate a library of analogues. These analogues are then tested to determine how these structural changes affect their biological target.

For instance, in the development of new inhibitors, researchers might synthesize a series of amides from the carboxylic acid group or perform various reactions on the double bond to introduce different substituents. The biological data from these analogues helps to build a detailed picture of the pharmacophore—the essential features of the molecule required for its activity. This knowledge is then used to design more potent and selective compounds. The design and synthesis of piperidine derivatives as novel inhibitors of human heat shock protein 70 (HSP70) is a prime example of this approach, where a library of 67 novel piperidine derivatives was synthesized and evaluated to identify compounds with significant inhibitory effects on the proliferation of human breast cancer cells. nih.gov

Building Blocks for Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.gov this compound, with its multiple points of diversification, is an ideal building block for this purpose. sciforum.netresearchgate.net

The general workflow for using a building block like this compound in combinatorial synthesis is as follows:

Attachment to a Solid Support: The carboxylic acid group can be used to attach the molecule to a solid support, such as a resin bead.

Diversification: The piperidine nitrogen and the double bond can then be reacted with a variety of different reagents in a combinatorial fashion. For example, the nitrogen can be acylated, alkylated, or sulfonylated with a library of different reactants.

Cleavage and Screening: After the desired modifications have been made, the new compounds are cleaved from the solid support and screened for biological activity or other desired properties.

This high-throughput approach allows for the efficient exploration of a vast chemical space, significantly increasing the chances of discovering novel compounds with interesting and useful properties. slideshare.net The use of "spider-like scaffolds," core molecules with multiple points for variation, is a key concept in planning combinatorial syntheses. slideshare.net

Future Perspectives and Emerging Research Avenues for Piperidin 4 Ylidene Acetic Acid

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a cornerstone of pharmaceutical chemistry, and the demand for greener and more efficient methods is ever-present. nih.govmdpi.com Future research on Piperidin-4-ylidene-acetic acid will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive. news-medical.net

Key areas for development include:

Catalytic Hydrogenation: While the reduction of pyridine (B92270) precursors is a common route to piperidines, it often requires harsh conditions. nih.govmdpi.com The development of novel catalysts, such as heterogeneous cobalt catalysts, could enable these reactions to proceed in more environmentally friendly solvents like water and under milder conditions. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, which can lead to higher yields and purities in shorter reaction times. organic-chemistry.orgrsc.org Applying flow chemistry to the synthesis of this compound or its precursors could significantly streamline its production. organic-chemistry.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity and can reduce the reliance on protecting groups and costly metal catalysts. news-medical.net A recent breakthrough in piperidine synthesis combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, a strategy that drastically shortens synthetic sequences. news-medical.net

Green Chemistry Approaches: Research into solvent-free or catalyst-free reaction conditions, as demonstrated in the synthesis of other piperidine-containing compounds, could lead to more sustainable synthetic pathways for this compound. acgpubs.org

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

| Method | Advantages | Potential Challenges |

|---|---|---|

| Traditional Multistep Synthesis | Well-established procedures | Often lengthy, high cost, potential for waste generation news-medical.net |

| Catalytic Hydrogenation | Can be highly efficient | Often requires high pressure/temperature, precious metal catalysts nih.govmdpi.com |

| Flow Chemistry | High throughput, precise control, improved safety organic-chemistry.orgrsc.org | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly news-medical.net | Enzyme stability and cost, limited substrate scope |

| Green Chemistry | Reduced waste, lower environmental impact acgpubs.org | Can be less efficient, may require longer reaction times |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions. nih.govspringernature.com For this compound, these computational tools offer several exciting prospects:

De Novo Design: Generative AI models can design novel molecules with desired properties. springernature.comasiaresearchnews.com These tools could be used to create derivatives of this compound with enhanced biological activity or improved pharmacokinetic profiles.

Reaction Condition Optimization: ML algorithms can predict the optimal conditions for a chemical reaction, such as temperature, solvent, and catalyst, thereby improving yield and selectivity. beilstein-journals.orgchemrxiv.org This is particularly valuable for complex reactions involved in the synthesis of substituted piperidines. Bayesian optimization and other ML strategies can guide high-throughput experimentation to efficiently map out the optimal reaction space. rsc.orgnih.govnih.gov

Retrosynthesis Prediction: AI-powered retrosynthesis tools can suggest synthetic pathways for a target molecule, including those that may not be obvious to a human chemist. nih.govasiaresearchnews.com This could lead to the discovery of more efficient routes to this compound and its analogs.

Predicting Selectivity: Machine learning models are being developed to predict the regioselectivity of reactions on heterocyclic compounds, which is a crucial aspect of designing efficient syntheses. nih.gov

Table 2: Applications of AI/ML in Chemical Research

| Application | Description | Potential Impact on this compound |

|---|---|---|

| Generative Design | AI models create novel molecular structures with desired properties. springernature.comasiaresearchnews.com | Design of new analogs with improved efficacy and safety. |

| Reaction Optimization | ML algorithms predict optimal reaction conditions to maximize yield and selectivity. beilstein-journals.orgchemrxiv.org | More efficient and cost-effective synthesis. |

| Retrosynthesis | AI suggests synthetic routes from commercially available starting materials. nih.govasiaresearchnews.com | Discovery of novel and more efficient synthetic pathways. |

| Selectivity Prediction | ML models predict the outcome of reactions at different sites on a molecule. nih.gov | More precise control over the synthesis of complex derivatives. |

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Applications

The unique structural features of this compound, namely the exocyclic α,β-unsaturated ester on a piperidine ring, suggest a rich and potentially underexplored reactivity profile.

Cycloaddition Reactions: Exocyclic α,β-unsaturated ketones are known to participate in 1,3-dipolar cycloadditions to form spiroheterocyclic systems. arkat-usa.org The analogous reactivity of this compound could be a gateway to novel, structurally complex molecules.

Asymmetric Bioreduction: The C=C double bond in α,β-unsaturated esters can be a target for enzymatic reduction. nih.gov Exploring the bioreduction of this compound could provide enantiomerically pure saturated derivatives.

Catalytic Scaffolds: The piperidine ring itself can act as a scaffold for catalysts. Chiral piperidine scaffolds are integral to many successful drugs and can influence biological activity and pharmacokinetic properties. researchgate.net this compound could serve as a starting point for the development of new chiral ligands or organocatalysts.

Enzymatic Cyclopropanation: Recent advancements have shown that iridium-containing cytochromes can catalyze the enantioselective cyclopropanation of methylene-substituted N-heterocycles. acs.org This opens up the possibility of converting the exocyclic double bond of a this compound precursor into a spirocyclic cyclopropane, creating a rigid, three-dimensional structure of high interest in drug design. acs.org

Advanced Characterization Techniques for In-Depth Structural and Mechanistic Understanding

A deep understanding of a molecule's structure and reactivity is fundamental to its application. Advanced analytical techniques will be crucial in elucidating the subtleties of this compound.

In Situ Spectroscopy: Techniques like in situ FTIR and Raman spectroscopy allow for the real-time monitoring of chemical reactions. youtube.comyoutube.comacs.org This can provide invaluable mechanistic insights, helping to identify transient intermediates and optimize reaction conditions. youtube.comacs.org For instance, monitoring the formation of this compound could reveal details about the reaction kinetics and mechanism. youtube.com

Spectroelectrochemistry: Combining electrochemical methods with spectroscopy, such as in situ NMR spectroelectrochemistry, can be used to elucidate the structure of unstable intermediates in redox reactions. nih.gov This could be applied to study the electrochemical properties of this compound and its derivatives.

Advanced NMR Techniques: Two-dimensional NMR and other advanced NMR methods are powerful tools for the conformational analysis of complex molecules like substituted piperidines. nih.govresearchgate.netresearchgate.net A detailed understanding of the three-dimensional shape of this compound is essential for designing its interactions with biological targets.

X-ray Spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy can provide detailed information about the electronic structure and composition of materials, particularly catalysts. frontiersin.org These methods could be used to characterize catalysts developed for the synthesis of this compound.

常见问题

Q. What are the recommended synthetic routes for Piperidin-4-ylidene-acetic acid, and how can reaction conditions be optimized?